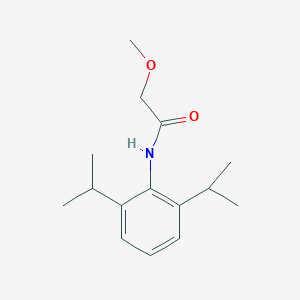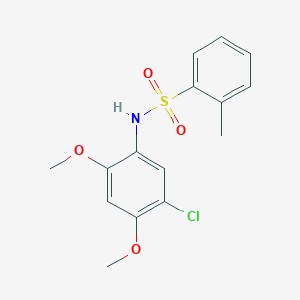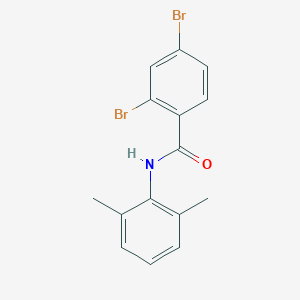![molecular formula C19H24N2O B310337 N-[4-(diethylamino)-2-methylphenyl]-3-methylbenzamide](/img/structure/B310337.png)
N-[4-(diethylamino)-2-methylphenyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)-2-methylphenyl]-3-methylbenzamide, commonly known as Lidocaine, is a local anesthetic drug used to numb a specific area of the body. Lidocaine is a widely used drug in the medical field due to its ability to provide fast and effective pain relief.
作用機序
Lidocaine works by blocking the sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This action also results in the numbing of the area where the drug is administered.
Biochemical and Physiological Effects
Lidocaine has both biochemical and physiological effects on the body. The drug is metabolized in the liver and excreted in the urine. Lidocaine can cause side effects such as dizziness, nausea, and vomiting. In high doses, it can cause seizures and even death.
実験室実験の利点と制限
Lidocaine is a useful tool for laboratory experiments due to its ability to provide fast and effective pain relief. It is also relatively easy to administer and has a low risk of adverse effects. However, the use of Lidocaine can be limited by its short duration of action and the potential for allergic reactions in some individuals.
将来の方向性
There are several potential future directions for research involving Lidocaine. One area of interest is the development of new local anesthetics with longer durations of action and fewer side effects. Another potential direction is the exploration of the use of local anesthetics in the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanisms of action of Lidocaine and other local anesthetics.
合成法
Lidocaine is synthesized by the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the reaction of the resulting compound with diethylamine. The final product is obtained by the reaction of the intermediate with 3-methylbenzoic acid.
科学的研究の応用
Lidocaine has a wide range of applications in scientific research. It is commonly used as a tool to study the mechanisms of pain and pain relief. Lidocaine has also been used in research studies to investigate the effects of local anesthesia on the nervous system and to explore the potential use of local anesthetics in the treatment of chronic pain.
特性
製品名 |
N-[4-(diethylamino)-2-methylphenyl]-3-methylbenzamide |
|---|---|
分子式 |
C19H24N2O |
分子量 |
296.4 g/mol |
IUPAC名 |
N-[4-(diethylamino)-2-methylphenyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H24N2O/c1-5-21(6-2)17-10-11-18(15(4)13-17)20-19(22)16-9-7-8-14(3)12-16/h7-13H,5-6H2,1-4H3,(H,20,22) |
InChIキー |
MELIZFXFLBEDIC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C)C |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)

![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B310270.png)


![2-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310275.png)

![2,4-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310277.png)
![2,4-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B310279.png)